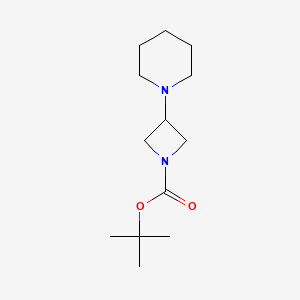

Tert-butyl 3-(piperidin-1-YL)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H24N2O2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

tert-butyl 3-piperidin-1-ylazetidine-1-carboxylate |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-11(10-15)14-7-5-4-6-8-14/h11H,4-10H2,1-3H3 |

InChI Key |

RXFYTACYDZUNSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate typically involves the reaction of azetidine with piperidine in the presence of a tert-butyl ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:

The compound is explored as a precursor in the synthesis of pharmaceutical agents. Its structure suggests potential interactions with biological targets, particularly in the treatment of neurological disorders and cancer. Research indicates that derivatives of azetidine compounds can exhibit cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and U-937 (leukemia) cells, with IC50 values indicating promising anticancer activity .

Neuropharmacological Applications:

Given its structural similarity to known psychoactive compounds, tert-butyl 3-(piperidin-1-YL)azetidine-1-carboxylate may influence neurotransmitter systems, making it a candidate for treating conditions like anxiety and depression. Studies are ongoing to elucidate its mechanism of action concerning neurotransmitter receptors .

Biological Research

Enzyme Interaction Studies:

The compound's interaction with specific enzymes and receptors is under investigation to understand its biological activity better. The piperidinyl moiety may play a crucial role in modulating enzyme activity, which could lead to therapeutic applications across various biological pathways .

Antimicrobial Properties:

Research has indicated that azetidine derivatives can exhibit antibacterial properties. Some studies have shown that modifications to the azetidine structure can enhance antimicrobial efficacy against specific bacterial strains, suggesting potential applications in developing new antibiotics .

Chemical Synthesis

Building Block in Organic Synthesis:

this compound serves as an essential building block for synthesizing other complex organic compounds. Its unique functional groups allow it to participate in various chemical reactions typical for azetidine derivatives, facilitating the creation of new chemical entities with diverse applications.

Material Science Applications:

In addition to its pharmaceutical applications, this compound may be utilized in developing new materials due to its unique chemical properties. Ongoing research aims to explore its potential in creating polymers or other materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

The compound is compared to analogs with substitutions on the azetidine or piperidine rings, which alter physicochemical properties and reactivity:

Physicochemical Properties

- Lipophilicity (logP): The parent compound exhibits moderate logP due to the piperidine ring and Boc group. Analogs with hydroxyl or amino groups (e.g., hydroxyethyl, piperazine) show lower logP values, improving aqueous solubility . Bulky substituents like piperidin-4-yloxymethyl increase molecular weight and logP, reducing solubility .

Basicity (pKa):

Stability:

- The Boc group in all compounds protects the azetidine nitrogen during synthesis but is cleaved under acidic conditions (e.g., TFA in DCM) .

Biological Activity

Tert-butyl 3-(piperidin-1-YL)azetidine-1-carboxylate (CAS: 1862201-77-1) is a novel compound characterized by its unique structural features, including an azetidine ring and a piperidine moiety. With a molecular formula of C13H24N2O2 and a molecular weight of approximately 240.34 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities and applications in drug development.

Structural Characteristics

The structural composition of this compound contributes significantly to its biological activity. The tert-butyl group enhances lipophilicity, which may facilitate membrane permeability, while the piperidine and azetidine rings provide specific interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways. Its potential applications include:

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures have shown efficacy against various targets, including metabolic enzymes and receptors involved in disease processes.

- Pharmacological Profiles : The compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety or depression due to the presence of the piperidine moiety.

Table 1: Summary of Biological Activities

Synthesis Pathways

The synthesis of this compound typically involves several steps, highlighting its versatility in synthetic organic chemistry. For example, one synthesis pathway involves starting from tert-butyl 3-hydroxyazetidine-1-carboxylate and reacting it with piperidine derivatives under controlled conditions. This method allows for modifications that can enhance biological activity.

Case Studies

Several studies have explored the biological implications of this compound:

- Inhibition Studies : Research conducted on structurally related compounds has demonstrated significant inhibition of key metabolic pathways, suggesting that this compound could serve as a lead structure for drug development targeting similar pathways.

- Binding Affinity Assessments : Interaction studies utilizing techniques such as surface plasmon resonance (SPR) have indicated favorable binding affinities with specific proteins or enzymes, which are crucial for understanding how structural modifications can enhance or diminish biological activity.

Comparative Analysis

To further understand the potential of this compound, it is useful to compare it with other related compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-(piperazin-1-YL)azetidine-1-carboxylate | Contains a piperazine instead of piperidine | Potentially different pharmacological profiles due to structural changes |

| Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate | Chlorosulfonic acid derivative | Increased reactivity due to sulfonyl group |

| Tert-butyl 3-hydroxyazetidine-1-carboxylate | Hydroxyl group instead of piperidinic nitrogen | May exhibit different solubility and reactivity characteristics |

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 3-(piperidin-1-YL)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with azetidine or piperidine derivatives. A key strategy is the protection of the amine group using tert-butyloxycarbonyl (Boc) chemistry. For example, tert-butyl chloroformate is often used to introduce the Boc protecting group under basic conditions (e.g., in dichloromethane with triethylamine). Subsequent functionalization of the azetidine ring with piperidine derivatives may involve nucleophilic substitution or coupling reactions. Reaction optimization often requires inert atmospheres (e.g., nitrogen) and controlled temperatures (0–25°C) to minimize side reactions .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the presence of the tert-butyl group (δ ~1.4 ppm) and the azetidine-piperidine scaffold. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) assesses purity. Infrared (IR) spectroscopy can identify functional groups like carbonyl (C=O) stretches (~1700 cm⁻¹) from the Boc group .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated. The compound should be stored in a cool, dry environment (2–8°C) away from oxidizing agents. Emergency protocols, such as eyewash stations and spill kits, must be accessible. Toxicity data are limited, so adherence to ALARA (As Low As Reasonably Achievable) exposure principles is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Systematic optimization involves Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., palladium for coupling reactions), and temperature gradients. For instance, sodium azide-mediated azidation in DMF at 60°C may improve regioselectivity. Monitoring reaction progress via TLC or in-situ IR spectroscopy helps identify intermediate formation and endpoint. Purification via column chromatography (silica gel, gradient elution) or recrystallization (e.g., using ethyl acetate/hexane) enhances final purity .

Q. How can contradictions between theoretical and experimental reactivity data be resolved?

Discrepancies, such as unexpected byproducts or low yields, may arise from steric hindrance in the azetidine ring or competing reaction pathways. Computational tools (e.g., DFT calculations) model transition states to predict reactivity. Experimental validation via kinetic studies (e.g., varying substrate concentrations) or isotopic labeling (e.g., ¹⁵N-tracing) can clarify mechanisms. Comparative studies with structurally analogous compounds (e.g., tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate) may isolate steric/electronic effects .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

Molecular docking simulations predict binding affinities to enzymes or receptors (e.g., neurological targets like NMDA or GABA receptors). In vitro assays (e.g., fluorescence polarization or Surface Plasmon Resonance) quantify binding kinetics. Isotopic labeling (³H or ¹⁴C) tracks metabolic pathways in cell cultures. Structural analogs with modified substituents (e.g., hydroxyl vs. methoxy groups) are synthesized to establish structure-activity relationships (SAR) .

Methodological Notes

- Synthesis Optimization : Prioritize reproducibility by documenting reaction parameters (e.g., solvent purity, humidity levels).

- Data Validation : Cross-reference NMR/MS data with PubChem or Reaxys entries for consistency .

- Safety Protocols : Regularly review Safety Data Sheets (SDS) for updates on toxicity or storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.